Benzyloxycarbonyl valacyclovir

RP-HPLC method validation Pharmaceutical impurity profiling Analytical quality control

Benzyloxycarbonyl valacyclovir (Cbz-valaciclovir) is the mandatory USP/EP pharmacopeial reference standard for valacyclovir hydrochloride impurity profiling. As USP Related Compound E and EP Impurity E, this Cbz-protected intermediate provides definitive retention time and relative response factor for HPLC system suitability testing. Non-pharmacopeial substitutes (e.g., Impurity D, M, or N-formyl valacyclovir) cause ANDA method failure due to mismatched chromatographic behavior. Our ISO 17034-certified material ensures metrological traceability and fidelity specific to the Cbz synthetic route—essential for method validation, QC release, and impurity fate-and-purge studies. Verify L-enantiomer purity and request a COA specifying residual acyclovir content before purchase.

Molecular Formula C21H26N6O6
Molecular Weight 458.5 g/mol
CAS No. 124832-31-1
Cat. No. B1666783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyloxycarbonyl valacyclovir
CAS124832-31-1
SynonymsBenzyloxycarbonyl valacyclovir; 
Molecular FormulaC21H26N6O6
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C21H26N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,24,30)(H3,22,25,26,28)/t15-/m0/s1
InChIKeyZQSUAJRZJTUOEA-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benzyloxycarbonyl Valacyclovir (CAS 124832-31-1): Pharmacopeial Reference Standard and Synthesis Intermediate


Benzyloxycarbonyl valacyclovir (CAS 124832-31-1), also known as Cbz-valaciclovir or N-benzyloxycarbonyl valacyclovir, is a benzyloxycarbonyl (Cbz)-protected derivative of the antiviral prodrug valacyclovir . This compound serves a dual role in pharmaceutical science: it is the N-Cbz-protected synthetic intermediate used in the industrial-scale manufacture of valacyclovir hydrochloride API, wherein the Cbz group functions as a temporary amine-protecting group during esterification of acyclovir with L-valine [1]. Additionally, it is codified as Valaciclovir EP Impurity E (European Pharmacopoeia) and Valacyclovir USP Related Compound E (United States Pharmacopeia), representing the residual Cbz-protected precursor that must be monitored and controlled in finished pharmaceutical products . The compound has a molecular formula of C21H26N6O6 and a molecular weight of 458.47 g/mol .

Procurement Risk: Why Generic Substitution of Benzyloxycarbonyl Valacyclovir with Unqualified Impurity Standards Jeopardizes ANDA Filing


Substitution of benzyloxycarbonyl valacyclovir with non-pharmacopeial, uncharacterized, or structurally distinct valacyclovir impurities is a critical regulatory compliance risk with direct financial and timeline consequences for pharmaceutical development programs. In the context of Abbreviated New Drug Application (ANDA) filings, regulatory agencies such as the FDA and EMA mandate the use of officially designated pharmacopeial reference standards—such as USP Related Compound E or EP Impurity E—for method validation, system suitability testing, and impurity quantification . Generic substitution with a non-compendial analog or a structurally related but chemically distinct impurity (e.g., Impurity D, Impurity M, or N-formyl valacyclovir) invalidates analytical traceability because retention times, relative response factors, and spectral properties differ significantly across impurity species [1]. Furthermore, the benzyloxycarbonyl moiety confers unique chromatographic behavior under reversed-phase HPLC conditions that cannot be replicated by Boc-protected intermediates or other N-protected valacyclovir derivatives [2]. The absence of ISO 17034-certified metrological traceability in generic alternatives exposes laboratories to method failure during regulatory review, potentially triggering costly analytical revalidation cycles and delayed product approval.

Quantitative Differentiation Evidence for Benzyloxycarbonyl Valacyclovir (CAS 124832-31-1) Versus Analogous Impurities and Synthetic Intermediates


Analytical Method Reliability: Mean Recovery of 99.9% for Impurity E in Validated RP-HPLC Method Versus 103.2% for Impurity G

In a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for impurity profiling of valacyclovir-related products, Impurity E (benzyloxycarbonyl valacyclovir) demonstrated a mean recovery of 99.9%, which is statistically closer to the ideal 100% recovery benchmark compared to Impurity G, which exhibited a mean recovery of 103.2% under identical chromatographic conditions [1]. The method achieves impurity detection at the 0.1% level, establishing a robust analytical baseline for pharmaceutical quality control applications [1].

RP-HPLC method validation Pharmaceutical impurity profiling Analytical quality control

Synthetic Process Control: CBZ-L-Valine Acyclovir Ester Achieves >99.5% Purity with Acyclovir Impurity Reduced to <0.5% via Crystallization Method

A patented purification method for the valacyclovir intermediate CBZ-L-valine acyclovir ester (benzyloxycarbonyl valacyclovir) achieves a final product purity greater than 99.5% following optimized crystallization, while simultaneously reducing the critical impurity acyclovir to below 0.5% [1]. Under further optimized process parameters, the acyclovir impurity level can be driven to below 0.3%, with target impurity dropping to below 0.1% [1]. This level of purity control is essential for subsequent deprotection to valacyclovir hydrochloride API, where residual acyclovir in the intermediate directly translates to elevated impurity burden in the final drug substance [1].

Synthetic intermediate purification Process chemistry API manufacturing

Chiral Purity Verification: Validated HPLC Method for Enantiomeric Impurity Determination in CBZ-Valacyclovir Using CHIRALCEL OD-RH Column

A validated high-performance liquid chromatography (HPLC) method has been established for the determination of enantiomeric impurities in CBZ-valacyclovir (benzyloxycarbonyl valacyclovir), employing a CHIRALCEL-OD-RH (4.6 mm × 150 mm, 5 μm) chiral stationary phase column [1]. The method utilizes a mobile phase consisting of aqueous sodium perchlorate solution and 90% acetonitrile (70:30 v/v), with UV detection at 251 nm, a column temperature of 35°C, and a flow rate of 0.7 mL/min [1]. This validated method enables precise quantification of the undesired D-enantiomer, which is stereochemically distinct from the therapeutically relevant L-valine-derived form and represents a critical quality attribute for this chiral intermediate [1].

Chiral chromatography Enantiomeric impurity analysis Method validation

Regulatory Traceability: Dual Pharmacopeial Codification as USP Related Compound E and EP Impurity E Establishes Definitive Identity

Benzyloxycarbonyl valacyclovir (CAS 124832-31-1) is uniquely codified in both the United States Pharmacopeia (as Valacyclovir USP Related Compound E) and the European Pharmacopoeia (as Valaciclovir EP Impurity E), with official reference standards available from USP (Catalog 1707872) and EDQM/EP (Catalog Y0001097) [1]. No other Cbz-containing valacyclovir analog—such as Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir or O-Acetyl N-Benzyloxycarbonyl Valganciclovir—holds this dual-compendial designation, making 124832-31-1 the sole compendial reference material for the Cbz-protected synthetic intermediate impurity .

Pharmacopeial reference standard Regulatory compliance ANDA filing

Protecting Group Differentiation: CBZ-Valacyclovir as N-Benzyloxycarbonyl Intermediate Versus Boc-Protected Alternative Route in Valacyclovir Synthesis

The synthesis of valacyclovir proceeds via coupling of acyclovir with an N-protected L-valine derivative, with two primary protecting group strategies documented in the patent literature: the CBZ (benzyloxycarbonyl) route and the Boc (tert-butyloxycarbonyl) route [1]. In the CBZ route, N-Cbz-L-valine is coupled with acyclovir using DCC and DMAP in DMF to yield CBZ-valacyclovir, followed by catalytic hydrogenation (Pd/C) or transfer hydrogenation (formic acid) to remove the Cbz group [1]. The alternative Boc route employs N-Boc-L-valine with EDC coupling followed by HCl-mediated deprotection, as disclosed in US 6,849,737 [2]. The choice between CBZ and Boc intermediates impacts impurity profiles, deprotection conditions (hydrogenation vs. acidolysis), and residual solvent considerations, with each route generating distinct impurity species that must be controlled in the final API [2].

Protecting group strategy Synthetic route selection Process chemistry

Procurement-Guided Application Scenarios for Benzyloxycarbonyl Valacyclovir (CAS 124832-31-1)


ANDA Filing: Use as USP Related Compound E or EP Impurity E Reference Standard for Method Validation

In Abbreviated New Drug Application (ANDA) submissions for generic valacyclovir hydrochloride, benzyloxycarbonyl valacyclovir (CAS 124832-31-1) is the mandatory reference standard for identifying and quantifying the Cbz-protected intermediate impurity. As codified in USP (Valacyclovir Related Compound E, Catalog 1707872) and EP (Valaciclovir Impurity E, Catalog Y0001097), this compound provides the definitive retention time and relative response factor for HPLC system suitability testing. The validated RP-HPLC method demonstrating 99.9% mean recovery for Impurity E [1] supports its use in establishing method accuracy during validation. Procurement of non-pharmacopeial or incorrectly cataloged impurity standards (e.g., Impurity D, Impurity M, or N-formyl valacyclovir) will result in method failure during regulatory review due to mismatched chromatographic behavior [2].

API Process Development: Sourcing of High-Purity CBZ-L-Valine Acyclovir Ester Intermediate for Route Optimization

Pharmaceutical process chemists developing or optimizing the CBZ-protected synthetic route to valacyclovir require benzyloxycarbonyl valacyclovir as a critical intermediate for reaction monitoring and impurity fate-and-purge studies. The patented purification method achieving >99.5% purity with acyclovir impurity reduced to <0.5% [1] provides a validated benchmark for in-process control. Laboratories should procure material accompanied by certificate of analysis specifying acyclovir content, as residual acyclovir in this intermediate directly translates to elevated impurity levels in the final valacyclovir hydrochloride API following deprotection [1].

Chiral Purity Analysis: Method Implementation for Enantiomeric Impurity Quantification in CBZ-Valacyclovir

Quality control laboratories performing stereochemical purity assessment of CBZ-valacyclovir can implement the validated chiral HPLC method using a CHIRALCEL-OD-RH column with sodium perchlorate-acetonitrile mobile phase and UV detection at 251 nm [1]. This method enables quantification of the pharmacologically inactive D-enantiomer, which is a critical quality attribute for this chiral intermediate. Procurement of CBZ-valacyclovir for use as a system suitability standard in chiral analysis requires verification that the material is the L-valine-derived enantiomer and has not undergone racemization during storage [1].

Comparative Impurity Profiling: Distinguishing CBZ-Route Impurities from Boc-Route Impurities in ANDA Characterization

For generic drug applicants seeking to demonstrate pharmaceutical equivalence to the reference listed drug (Valtrex), comprehensive impurity profiling requires identification and quantification of route-specific impurities. Benzyloxycarbonyl valacyclovir (CAS 124832-31-1) is characteristic of the CBZ synthetic route and must be distinguished from Boc-route-specific impurities that may appear in alternative manufacturing processes [1]. Procurement of authenticated CBZ-valacyclovir reference material enables accurate peak assignment in HPLC chromatograms, preventing misidentification of process impurities and supporting the scientific justification for impurity acceptance criteria in ANDA submissions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyloxycarbonyl valacyclovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.